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Abstract
Andrastin C, a meroterpenoid natural product isolated from Penicillium roqueforti, has

garnered significant interest within the scientific community due to its potent inhibitory activity

against farnesyltransferase, a key enzyme in the post-translational modification of Ras

proteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making

farnesyltransferase inhibitors like Andrastin C promising candidates for anticancer drug

development. This technical guide provides an in-depth analysis of the chemical structure and

stereochemistry of Andrastin C, supported by spectroscopic data, experimental protocols, and

biosynthetic pathway visualizations.

Chemical Structure and Stereochemistry
Andrastin C possesses a complex tetracyclic androstane-type skeleton. Its systematic IUPAC

name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-

heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate[1].

The molecular formula of Andrastin C is C₂₈H₄₀O₆, with a molecular weight of 472.6 g/mol [1].

The core structure is a 17-oxosteroid characterized by a 5-beta, 9-beta, 10-alpha, and 13-alpha

configuration[1]. Key functional groups include an acetoxy group at the 3-beta position, a

hydroxy group at position 15, a methoxycarbonyl group at position 14, and multiple methyl

substitutions at positions 4, 4, 8, 12, and 16[1]. The cyclopentane ring (D-ring) of Andrastin C
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exhibits keto-enol tautomerism, which initially presented challenges in its structure

elucidation[2].

The absolute stereochemistry of the andrastin skeleton was definitively established through X-

ray crystallographic analysis of a p-bromobenzoyl derivative of the closely related Andrastin

A[2][3][4]. This analysis confirmed the ent-5α,14β-androstane configuration for the andrastin

family of compounds[2][3].

Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization

of Andrastin C. While the original full dataset for Andrastin C is not readily available in all

public databases, the following tables summarize representative quantitative data for a closely

related andrastin-type meroterpenoid, Penimeroterpenoid A, as reported by Ren et al. (2021),

which shares the core andrastin scaffold and provides a valuable reference[5].

NMR Spectroscopic Data
The ¹H and ¹³C NMR data for a representative andrastin-type compound are presented below.

The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C[5].

Table 1: ¹H and ¹³C NMR Data for a Representative Andrastin-Type Meroterpenoid

(Penimeroterpenoid A)[5]
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 35.8 1.65, m; 1.45, m

2 22.9 1.95, m; 1.80, m

3 78.9 4.65, dd, 11.5, 4.5

4 37.9

5 50.1 1.90, m

6 21.5 1.60, m; 1.50, m

7 34.2 1.75, m; 1.30, m

8 41.8

9 53.5 2.19, d, 11.0

10 204.5

11 126.4 5.82, d, 11.0

12 132.9

13 49.8

14 70.6

15 210.6

16 72.1

17 206.8

18 14.1 1.85, s

19 18.9 1.68, s

20 24.3 1.26, s

21 202.1 10.1, s

22 (OAc) 170.7

23 (OAc) 21.3 2.05, s
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24 28.1 1.05, s

25 22.1 1.01, s

26 16.5 1.15, s

27 (COOCH₃) 167.3

28 (COOCH₃) 52.5 3.75, s

Infrared (IR) and Mass Spectrometry (MS) Data
Table 2: IR and MS Data for a Representative Andrastin-Type Meroterpenoid

(Penimeroterpenoid A)[5]

Spectroscopic Technique Data

IR (neat, νₘₐₓ)
3445 cm⁻¹ (O-H stretch), 2954 cm⁻¹ (C-H

stretch), 1752 cm⁻¹ (C=O stretch, ester/ketone)

HRESIMS
m/z 525.2454 [M+Na]⁺ (Calculated for

C₂₈H₃₈O₈Na, 525.2459)

Experimental Protocols
The following sections detail the general methodologies for the isolation, purification, and

structural elucidation of andrastin-type compounds from Penicillium species, based on

established protocols[5][6][7].

Fungal Cultivation and Extraction
Fermentation: The producing fungal strain, such as Penicillium roqueforti, is cultivated in a

suitable liquid or solid medium (e.g., YES agar) for a period of 7-14 days at approximately

28°C to allow for the production of secondary metabolites.

Extraction: The culture medium and/or mycelium are extracted with an organic solvent

mixture, typically ethyl acetate:dichloromethane:methanol (e.g., in a 3:2:1 ratio) with the

addition of 1% formic acid to improve extraction efficiency. The mixture is often sonicated to

ensure thorough extraction[6].
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Purification
A multi-step chromatographic approach is employed for the purification of Andrastin C:

Silica Gel Chromatography: The crude extract is first subjected to column chromatography

on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or

dichloromethane/methanol) to separate compounds based on polarity.

ODS Chromatography: Fractions containing the target compound are further purified by

reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a

methanol/water or acetonitrile/water gradient.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure

Andrastin C is achieved by preparative or semi-preparative HPLC, typically on a C18

column with a suitable solvent system and monitoring with a UV detector[7].

Structure Elucidation
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is used to determine the exact mass and molecular formula of the purified compound.

NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the

detailed chemical structure:

¹H NMR: Provides information on the proton environments, including chemical shifts,

multiplicities, and coupling constants.

¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene,

methine, quaternary, carbonyl).

COSY (Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks,

revealing connectivity within spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between

protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon
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skeleton and placing substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial

proximity of protons, which is vital for determining the relative stereochemistry of the

molecule.

Biosynthetic Pathway and Biological Activity
Andrastin C is a member of the andrastin family of meroterpenoids, which are biosynthesized

through a hybrid pathway involving both the terpenoid and polyketide pathways[3]. The

biosynthesis of the closely related Andrastin A has been studied, and the gene cluster

responsible for its production has been identified in Penicillium chrysogenum[6].

The following diagram illustrates the key steps in the biosynthesis of the andrastin skeleton,

starting from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).

Farnesyl Pyrophosphate (FPP)

Geranylgeranyl Pyrophosphate (GGPP) Analog

Prenyltransferase

3,5-Dimethylorsellinic Acid (DMOA)
Polyketide Synthase

Cyclized Intermediate
Terpene Cyclase

Andrastin Skeleton
Rearrangement & Oxidation Steps

Click to download full resolution via product page

Caption: Biosynthetic pathway of the Andrastin skeleton.

Andrastin C exhibits its biological activity by inhibiting farnesyltransferase. This enzyme is

responsible for attaching a farnesyl group to the C-terminus of certain proteins, including the

Ras family of small GTPases. This farnesylation is a critical step for the proper localization and

function of Ras proteins in signal transduction pathways that regulate cell growth,

differentiation, and survival. By inhibiting farnesyltransferase, Andrastin C disrupts these

signaling pathways, leading to the suppression of cell proliferation, which is a key mechanism

for its potential anticancer effects.
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Caption: Inhibition of Ras farnesylation by Andrastin C.

Conclusion
Andrastin C is a structurally complex and biologically significant natural product. Its unique

chemical architecture, characterized by a highly substituted and stereochemically rich

androstane skeleton, has been elucidated through a combination of advanced spectroscopic

techniques and confirmed by X-ray crystallography of a close analog. As a potent inhibitor of

farnesyltransferase, Andrastin C continues to be a valuable lead compound in the

development of novel anticancer therapeutics. This guide provides a comprehensive overview

of its chemical and stereochemical features, serving as a foundational resource for researchers

in natural product chemistry, medicinal chemistry, and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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